

Preclinical Profile of GSK2336805: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

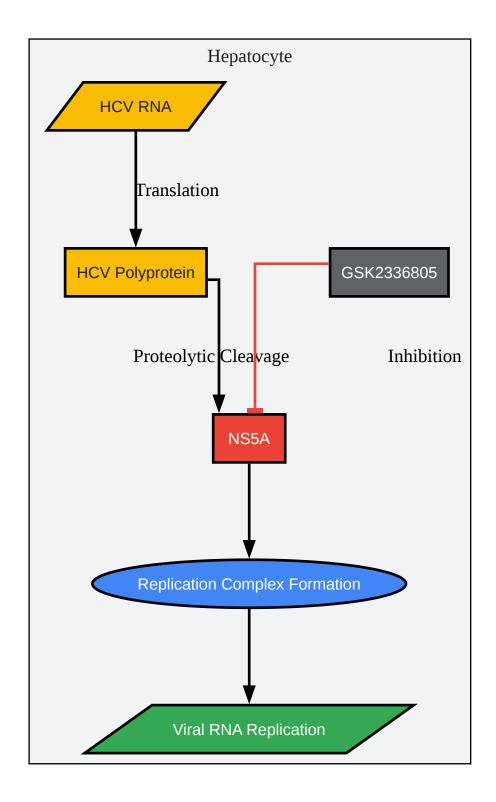
Introduction

GSK2336805 is a potent, orally bioavailable small-molecule inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] This document provides a comprehensive overview of the preclinical characterization of GSK2336805, detailing its in vitro activity, resistance profile, pharmacokinetic properties, and the experimental methodologies used in its evaluation.

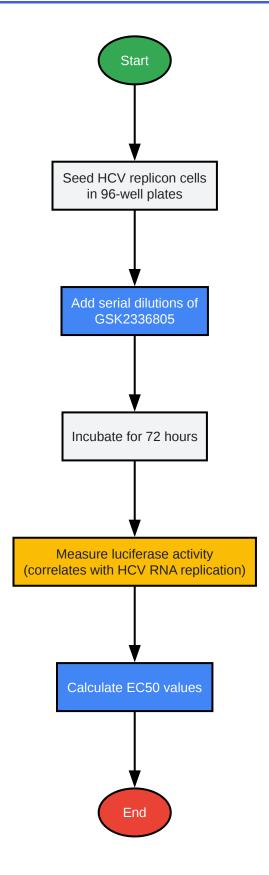
Core Mechanism of Action

GSK2336805 exerts its antiviral effect by targeting the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[1][2] By inhibiting NS5A, GSK2336805 effectively disrupts the HCV life cycle, leading to a rapid decline in viral RNA levels.[3]









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References

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